Diazene-1,2-disulfonic acid
Description
Diazene-1,2-disulfonic acid (chemical formula: C₆H₆N₂O₆S₂) is an organosulfur compound characterized by a diazene group (N=N) flanked by two sulfonic acid (–SO₃H) moieties. Its structure enables unique reactivity, particularly in photoresponsive and coordination chemistry applications. Derivatives such as 4,4’-(diazene-1,2-diyl)dibenzoic acid are synthesized via hydrolysis of ethyl precursors in THF using KOH and subsequent acidification with HCl, yielding stable crystalline powders . This compound’s azo linkage allows for reversible isomerization under light, making it valuable in porous liquid frameworks and metal-organic frameworks (MOFs) for gas storage or catalysis .
Properties
CAS No. |
111451-31-1 |
|---|---|
Molecular Formula |
H2N2O6S2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
sulfoiminosulfamic acid |
InChI |
InChI=1S/H2N2O6S2/c3-9(4,5)1-2-10(6,7)8/h(H,3,4,5)(H,6,7,8) |
InChI Key |
IGCFCYDLEVVDAJ-UHFFFAOYSA-N |
Canonical SMILES |
N(=NS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diazene-1,2-disulfonic acid typically involves the oxidation of hydrazine with hydrogen peroxide or air. Another method includes the hydrolysis of diethyl azodicarboxylate or azodicarbonamide, which yields this compound along with carbon dioxide and ethanol as by-products .
Industrial Production Methods: In industrial settings, this compound is often produced through the thermal decomposition of 2,4,6-triisopropylbenzenesulfonylhydrazide. This method is preferred due to its efficiency and the stability of the intermediate compounds formed during the process .
Chemical Reactions Analysis
Types of Reactions: Diazene-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.
Substitution: Substitution reactions can occur at the sulfonic acid groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or air is commonly used as oxidizing agents.
Reduction: Iron-doped carbon materials are often employed as catalysts for reduction reactions.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid groups under controlled conditions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, reduced diazene compounds, and substituted diazene derivatives.
Scientific Research Applications
Diazene-1,2-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the hydrogenation of alkenes and alkynes.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of diazene-1,2-disulfonic acid involves its ability to undergo redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to a range of biological effects . The compound’s sulfonic acid groups also play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Physicochemical Properties
Research Findings and Gaps
- Reactivity : this compound’s azo bond undergoes reversible cis-trans isomerism under UV light, enabling dynamic materials . Ethane-1,2-disulfonic acid’s high acidity facilitates API salt formation, improving drug bioavailability .
- Stability : Propane-1,2-disulfonic acid derivatives exhibit lower formation energies (-40.6 kcal/mol) compared to diol analogs (-18.8 kcal/mol), suggesting sulfonic acids’ thermodynamic favorability .
- Gaps : Quantitative solubility and toxicity data for this compound remain sparse. Comparative studies on its photostability versus azobenzene derivatives are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
